3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetrahydrobenzothienopyrimidine derivative characterized by a fused bicyclic core structure. The compound features:
- A 7-methyl group on the tetrahydrobenzothiophene ring, which enhances conformational stability .
- An isobutyl substituent at position 3, contributing to lipophilicity and steric bulk .
- A mercapto (-SH) group at position 2, enabling hydrogen bonding, disulfide formation, or metal coordination .
This scaffold is synthesized via the Gewald reaction, starting from cyclohexanone and ethyl cyanoacetate, followed by formamide cyclization and substitution reactions to introduce the isobutyl and mercapto groups . Its structural complexity and functional groups make it a candidate for pharmaceutical exploration, particularly in antimicrobial or anticancer research, as suggested by the biological relevance of related thienopyrimidines .
Properties
IUPAC Name |
7-methyl-3-(2-methylpropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-8(2)7-17-14(18)12-10-5-4-9(3)6-11(10)20-13(12)16-15(17)19/h8-9H,4-7H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBVSEIZNRYRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions, starting from readily available precursors. The process may include:
Cyclization: : The initial step often involves the cyclization of a thieno-pyrimidine core using a suitable catalyst under controlled temperature and pressure conditions.
Functional Group Addition:
Final Assembly: : The final step typically involves methylation and further functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production methods may include continuous flow processes and high-throughput techniques to ensure scalability and efficiency. Optimization of reaction conditions and the use of robust catalysts are crucial for maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, such as:
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of thiols.
Substitution: : Capable of undergoing nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: : Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products
Scientific Research Applications
Antioxidant Properties
Research has indicated that compounds similar to 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit antioxidant activities. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of thiol groups in the structure is believed to contribute to its ability to scavenge free radicals effectively .
Antimicrobial Activity
Studies have shown that this compound may possess antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy that suggests potential use as an antimicrobial agent in pharmaceutical formulations. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Analgesic Effects
Preliminary investigations into the analgesic properties of related compounds indicate that 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one may also exhibit pain-relieving effects. These findings are particularly relevant for the development of new analgesics that could provide alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Therapeutic Potential
The therapeutic potential of this compound extends into several areas:
- Neurological Disorders : Given its antioxidant properties, there is a hypothesis that it could be beneficial in treating conditions characterized by oxidative stress such as Alzheimer's disease.
- Infectious Diseases : Its antimicrobial activity suggests possible applications in treating infections where conventional antibiotics fail due to resistance.
- Pain Management : The analgesic effects observed warrant further exploration into its use as a pain management solution.
Case Study 1: Antioxidant Activity Assessment
A study conducted on a series of benzothieno derivatives demonstrated significant antioxidant activity when subjected to DPPH radical scavenging assays. The results indicated that compounds with similar structural features to 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one showed IC50 values comparable to established antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Efficacy
In another study evaluating the antimicrobial efficacy of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on the structure of 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one .
Mechanism of Action
The mechanism of action for 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves interaction with specific molecular targets, such as:
Enzymes: : Inhibiting or modulating enzyme activity through binding to active sites.
Receptors: : Acting as an agonist or antagonist to receptor proteins, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
A. R3 Substituents
B. R2 Substituents
- Mercapto (-SH): Unique redox activity and metal-binding capacity compared to phenoxy (electron-withdrawing) or thioxo (electrophilic) groups .
- 4-Bromophenoxy: Bromine enhances crystallinity for X-ray studies, but reduces solubility .
Biological Activity
3-Isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₂₀N₂OS₂
- Molecular Weight : 308.462 g/mol
- Density : 1.3±0.1 g/cm³
- Boiling Point : 468.8±55.0 °C at 760 mmHg
- Flash Point : 237.3±31.5 °C
Antimicrobial Activity
Research indicates that derivatives of benzothieno[2,3-d]pyrimidinones exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures to 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrate activity against various human pathogenic microorganisms. For instance, compounds with electron-withdrawing groups were found to be more effective than those with electron-donating groups in inhibiting microbial growth .
Enzyme Inhibition
The mercapto group in the compound allows it to interact covalently with target proteins, which can lead to inhibition or modulation of their activity. Studies have highlighted its potential as an enzyme inhibitor, particularly in the context of drug discovery . The mechanism often involves the formation of covalent bonds with active site residues of enzymes.
Antioxidant Activity
Preliminary studies suggest that the compound may also possess antioxidant properties. The presence of the mercapto group is believed to contribute to its ability to scavenge free radicals and protect cellular components from oxidative stress .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its biological activity. SAR studies indicate that modifications to the mercapto group or the isobutyl substituent can significantly alter its potency against various biological targets.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this compound and its derivatives?
The synthesis typically involves cyclocondensation reactions between thiourea derivatives and ketones or aldehydes under acidic conditions. For example, Ashalatha et al. (2007) synthesized analogous 3-amino-2-mercapto derivatives via cyclization of 2-aminobenzothiophene precursors with thiourea in the presence of hydrochloric acid, achieving yields of 65–75% after recrystallization . Key intermediates are characterized using TLC and melting point analysis to confirm purity.
Basic: What spectroscopic and analytical techniques are critical for structural elucidation?
- 1H/13C NMR : Used to confirm the presence of the isobutyl group (δ ~2.5–3.0 ppm for CH2 and δ ~1.0–1.5 ppm for CH3) and the thiol (-SH) proton (δ ~3.5–4.0 ppm) .
- Mass Spectrometry (APCI-MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 311.1 for a related derivative) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 67.10%, H: 6.33%, N: 9.78% for C16H18N2OS) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R factor < 0.07) is critical for determining absolute configuration and hydrogen-bonding networks. For example, a related thienopyrimidine derivative exhibited a planar pyrimidine ring with a dihedral angle of 5.2° relative to the benzothiophene moiety, confirmed via SCXRD . Data-to-parameter ratios >15:1 ensure reliability .
Advanced: What computational strategies are used to predict bioactivity and optimize structure-activity relationships (SAR)?
- Molecular Docking : EGFR kinase domain (PDB: 1M17) simulations reveal binding affinities. For instance, N1-(7-methyl-tetrahydrobenzothienopyrimidin-4-yl)aniline derivatives showed a docking score of −9.2 kcal/mol, correlating with IC50 values of 1.2 µM in anti-proliferative assays .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
Advanced: How can contradictory biological activity data across studies be systematically analyzed?
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). For example:
- A derivative showed IC50 = 12 µM in MCF-7 cells but was inactive in HeLa cells, highlighting cell-type-dependent efficacy .
- Thiol (-SH) oxidation states can alter reactivity; controlled experiments under inert atmospheres (N2) minimize artifacts .
Advanced: What strategies improve regioselectivity in functionalizing the pyrimidine ring?
- Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C selectively deprotonates the C2 position, enabling alkylation or arylation .
- Vilsmeier-Haack Conditions : Facilitate spirocyclic rearrangements (e.g., forming 1-cyclohexenyl derivatives in 39% yield) without ring-opening side reactions .
Basic: What are the documented biological activities of structurally analogous compounds?
- Anticancer : Derivatives inhibit EGFR (IC50 = 0.8–2.1 µM) via competitive ATP-binding site blockade .
- Antimicrobial : Thienopyrimidine-triazole hybrids exhibit MIC = 8–16 µg/mL against S. aureus .
Advanced: How are pharmacokinetic properties (e.g., solubility, metabolic stability) optimized?
- LogP Optimization : Introducing polar groups (e.g., -OH or -NH2) reduces LogP from 3.5 to 2.1, enhancing aqueous solubility .
- Prodrug Strategies : Masking the thiol group as a disulfide (-S-S-) improves stability in hepatic microsomal assays (t1/2 > 120 min) .
Basic: What databases or resources provide reliable physicochemical and regulatory data?
- PubChem : CID-specific entries (e.g., DTXSID70162427) include IUPAC names, InChI keys, and toxicity profiles .
- CAS Registry : Cross-referencing derivatives (e.g., CAS 721415-44-7) ensures accurate batch tracking .
Advanced: How are stereochemical outcomes controlled during asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
